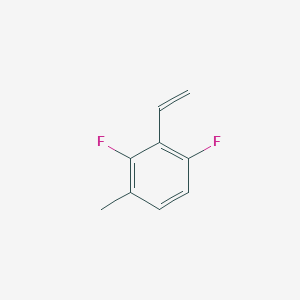

1,3-Difluoro-4-methyl-2-vinylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2-ethenyl-1,3-difluoro-4-methylbenzene |

InChI |

InChI=1S/C9H8F2/c1-3-7-8(10)5-4-6(2)9(7)11/h3-5H,1H2,2H3 |

InChI Key |

XUGNMAUJRBMBKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=C)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Difluoro 4 Methyl 2 Vinylbenzene and Its Precursors

Retrosynthetic Analysis for the 1,3-Difluoro-4-methyl-2-vinylbenzene Framework

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process helps in designing a viable synthetic pathway.

The most logical disconnection in the target molecule, this compound, is the carbon-carbon double bond of the vinyl group. This disconnection points to two primary synthetic strategies: the Wittig reaction and the Heck reaction.

Wittig Reaction: This approach involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org In this case, the vinyl group can be disconnected to reveal a precursor aldehyde, 2,6-difluoro-3-methylbenzaldehyde (B1304709), and a methylidephosphorane. The synthesis of the required phosphonium ylide is straightforward from methyltriphenylphosphonium (B96628) bromide and a strong base. lumenlearning.com

Heck Reaction: The Heck reaction provides another powerful method for forming the vinyl group by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A retrosynthetic disconnection via the Heck reaction would lead to a precursor such as 2-bromo-1,3-difluoro-4-methylbenzene (B3043331) and ethylene. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for C-C bond formation. chemistry.coachnih.gov

A comparison of these two disconnection strategies is presented in the table below.

| Disconnection Strategy | Precursor 1 | Precursor 2 | Key Reaction |

| Wittig Reaction | 2,6-Difluoro-3-methylbenzaldehyde | Methyltriphenylphosphonium ylide | Olefination |

| Heck Reaction | 2-Bromo-1,3-difluoro-4-methylbenzene | Ethylene | Palladium-catalyzed cross-coupling |

The synthesis of the key precursor, a 1,3-difluoro-4-methyl substituted benzene (B151609) ring, requires careful regiocontrol. The directing effects of the substituents must be considered to achieve the desired substitution pattern.

A plausible synthetic route to the precursor 2,6-difluoro-3-methylbenzaldehyde could start from a simpler, commercially available substituted benzene. For instance, one could envision starting with a methyl-substituted aniline (B41778) or phenol (B47542) and introducing the fluorine atoms and the aldehyde group in a stepwise manner. The introduction of fluorine can be challenging due to the high reactivity of fluorinating agents. However, directed ortho-lithiation followed by electrophilic fluorination or formylation can be a powerful tool. For example, starting from 3,5-difluorotoluene, a directed ortho-lithiation at the 2-position followed by formylation would yield the desired 2,6-difluoro-3-methylbenzaldehyde. Alternatively, halogen-exchange fluorination on a dichlorinated precursor can be an effective method for introducing fluorine atoms. google.com

Direct and Indirect Fluorination Strategies for Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring can be achieved through various methods, broadly categorized as electrophilic and nucleophilic fluorination.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine atom ("F+"). wikipedia.org Commonly used reagents include N-fluoro-O-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor®. wikipedia.orgnih.gov

The mechanism of electrophilic fluorination is still a subject of some debate but is generally considered to proceed through a single electron transfer (SET) or an SN2-type pathway. wikipedia.org In the context of synthesizing the target molecule's precursors, an appropriate aromatic substrate would be treated with one of these reagents. The regioselectivity would be governed by the existing substituents on the ring. For instance, electron-donating groups would direct the fluorination to ortho and para positions.

Below is a table of common electrophilic fluorinating reagents.

| Reagent | Full Name | Abbreviation |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF4 |

| NFSI | N-Fluorobenzenesulfonimide |

These reagents offer the advantage of being relatively stable and easier to handle compared to elemental fluorine. chinesechemsoc.org However, achieving the desired 1,3-difluoro substitution pattern directly on a pre-methylated ring via electrophilic fluorination can be challenging due to competing isomeric products.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. nih.gov This reaction requires an aromatic ring substituted with a good leaving group (e.g., -Cl, -NO2) and activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. total-synthesis.commasterorganicchemistry.comchemistrysteps.comchemistrylearner.com The fluoride (B91410) source is typically an alkali metal fluoride like potassium fluoride or cesium fluoride.

For the synthesis of the 1,3-difluoro-4-methylbenzene framework, a precursor such as 1,3-dichloro-4-methyl-2-nitrobenzene could potentially undergo nucleophilic fluorination. The nitro group would activate the ring towards nucleophilic attack by fluoride ions, replacing the chlorine atoms. Subsequent reduction of the nitro group and diazotization followed by removal would provide the desired 1,3-difluoro-4-methylbenzene. The high electronegativity of fluorine makes it a poor leaving group in SNAr reactions, but its strong inductive electron withdrawal activates the ring for the initial nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.com

While the direct formation of C-F bonds is the most common strategy, the functionalization or activation of existing C-F bonds offers an alternative, albeit more challenging, route. acs.orgresearchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage difficult. chem8.org

Transition metal-catalyzed C-F bond activation has emerged as a field of intense research. york.ac.uk Catalytic systems based on nickel, palladium, and other metals can mediate the cleavage of C-F bonds, allowing for their conversion into other functional groups. acs.orgresearchgate.net For example, a polyfluorinated aromatic compound could potentially be selectively defluorinated or a C-F bond could be converted to a C-C bond through cross-coupling reactions. However, for the synthesis of this compound, this approach is less direct and likely more complex than building the molecule through sequential C-F and C-C bond formations.

Construction of the Vinyl Moiety via Olefination Reactions

The introduction of a vinyl group onto the aromatic ring is a critical step in the synthesis of this compound. This is most commonly achieved through olefination reactions starting from a suitable carbonyl precursor, namely 2,6-difluoro-3-methylbenzaldehyde . This aldehyde serves as a key intermediate, providing the necessary carbon framework for the final vinylbenzene product.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. wikipedia.orglumenlearning.com In the context of synthesizing this compound, the reaction involves the treatment of 2,6-difluoro-3-methylbenzaldehyde with a phosphonium ylide. Specifically, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a simple and common Wittig reagent, is employed. wikipedia.org

The ylide is typically generated in situ by deprotonating a phosphonium salt, such as methyltriphenylphosphonium bromide , with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). lumenlearning.comcommonorganicchemistry.commasterorganicchemistry.com The nucleophilic ylide then attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The formation of the highly stable P=O double bond in triphenylphosphine oxide is the primary driving force for this reaction. lumenlearning.com

Reaction Scheme: Wittig Olefination

[Ph₃P⁺CH₃]Br⁻ + Base → Ph₃P=CH₂

Ph₃P=CH₂ + 2,6-difluoro-3-methylbenzaldehyde → this compound + Ph₃P=O

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative to the Wittig reaction, often favored for its operational simplicity and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org This reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org To synthesize the terminal vinyl group of this compound, a methylphosphonate (B1257008) such as dimethyl methylphosphonate or diethyl methylphosphonate would be deprotonated with a base (e.g., NaH, NaOMe) to form the phosphonate (B1237965) carbanion. organic-chemistry.org This carbanion then reacts with 2,6-difluoro-3-methylbenzaldehyde to produce the target alkene. rsc.orgnrochemistry.com

The standard HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes when applicable. wikipedia.orgorganic-chemistry.org However, for the synthesis of a terminal alkene like this compound, E/Z isomerism is not a factor.

Heck-Type Coupling Approaches

The Heck reaction provides a powerful method for C-C bond formation by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex. libretexts.org To synthesize this compound, this approach would involve coupling a halogenated precursor, such as 2-bromo-1,3-difluoro-4-methylbenzene , with a vinylating agent. Ethylene gas can be used directly, or vinylboronic acid or vinylstannane reagents can be employed in related palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, respectively.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product and regenerate the catalyst. libretexts.org

Interactive Data Table: Comparison of Olefination Methodologies

| Method | Key Reagents | Precursor | Typical Conditions | Byproduct |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 2,6-Difluoro-3-methylbenzaldehyde | Anhydrous THF, -78°C to RT | Triphenylphosphine oxide |

| HWE Reaction | Dimethyl methylphosphonate, NaH | 2,6-Difluoro-3-methylbenzaldehyde | Anhydrous THF, 0°C to RT | Dialkyl phosphate |

| Heck Reaction | Ethylene, Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2-Bromo-1,3-difluoro-4-methylbenzene | DMF or DMA, >100°C | H-Base⁺ X⁻ |

While the synthesis of the target compound, this compound, results in a terminal alkene with no stereoisomers, the principles of stereoselective olefination are crucial when synthesizing substituted vinyl analogs (e.g., a propenyl group).

In the Wittig reaction , the stereochemical outcome is highly dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides (e.g., from primary alkyl halides) typically react under kinetic control and, in lithium-free conditions, proceed through a concerted [2+2] cycloaddition to form a syn-oxaphosphetane, which decomposes to yield the (Z)-alkene. wikipedia.orgchemtube3d.com Conversely, stabilized ylides (containing electron-withdrawing groups like esters or ketones) react reversibly to form the more thermodynamically stable anti-oxaphosphetane, leading predominantly to the (E)-alkene. chemtube3d.com

The Horner-Wadsworth-Emmons reaction generally favors the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com However, a significant modification known as the Still-Gennari olefination allows for the highly selective synthesis of (Z)-alkenes. ic.ac.ukbohrium.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). bohrium.comsemanticscholar.org The electron-withdrawing trifluoroethyl groups are thought to accelerate the irreversible elimination of the oxaphosphetane intermediate, preventing equilibration that would otherwise favor the (E)-product, thus providing kinetic (Z)-selectivity. semanticscholar.orgyoutube.com Recent developments have introduced new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which can achieve excellent Z-selectivity (up to 98:2 Z:E ratio) and may serve as a valuable alternative to traditional Still-Gennari reagents. nih.gov

Methyl Group Introduction and Functionalization Strategies

A logical and efficient synthetic strategy for this compound involves starting with a precursor that already contains the required 1,3-difluoro-4-methyl aromatic core. The key precursor, 2,6-difluorotoluene (B1296929) , is a versatile starting material. nbinno.com The synthesis of this precursor can be achieved through various methods, including the fluorination of toluene (B28343) or its derivatives. nbinno.comchemicalbook.com

The most direct route to the necessary aldehyde intermediate involves the functionalization of the C-H bond at the 2-position of 2,6-difluorotoluene. However, selective functionalization at this position is challenging. A more common and controllable strategy involves the oxidation of the methyl group of a suitable precursor. For the target molecule, the precursor would be 2,6-difluoro-3-methyltoluene . The synthesis of this intermediate can be approached through multi-step sequences, often starting from commercially available substituted anilines or toluenes.

Once 2,6-difluoro-3-methyltoluene is obtained, it can be converted to 2,6-difluoro-3-methylbenzaldehyde . This transformation can be achieved via:

Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form the corresponding benzyl (B1604629) bromide, followed by hydrolysis or oxidation (e.g., Sommelet reaction, Kornblum oxidation).

Direct oxidation of the methyl group. A patented method describes the continuous oxidation of 2,6-difluorotoluene to 2,6-difluorobenzaldehyde (B1295200) using hydrogen peroxide as the oxidant and metal ion complexes (cobalt, molybdenum, bromine) as catalysts in acetic acid. google.com A similar strategy could be adapted for 2,6-difluoro-3-methyltoluene.

Cascade and One-Pot Synthetic Approaches for Complex Fluorinated Aromatics

Cascade and one-pot reactions are highly valuable in synthetic chemistry as they increase efficiency by reducing the number of workup and purification steps, saving time, and minimizing waste. For the synthesis of complex molecules like this compound, a one-pot approach could be envisioned. For instance, a sequential formylation-olefination reaction could potentially be developed.

Research into the synthesis of other complex fluorinated aromatics demonstrates the feasibility of such approaches. For example, a one-pot reaction of difluorocarbene with 1-phenyl-2-methylcyclobutene has been used to synthesize 1,3-difluoro-2-methyl-4-phenylbenzene. jmu.edujmu.edu This reaction proceeds through a cascade of carbene addition, ring expansion, and a second carbene addition to construct the substituted difluorobenzene ring system. jmu.edu While mechanistically different from the olefination routes described above, it highlights the power of cascade processes in assembling complex fluorinated structures efficiently.

Asymmetric Synthesis Approaches for Chiral Analogs

The target molecule, this compound, is achiral. However, the synthesis of chiral analogs is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis can be introduced to create chiral centers in analogs of the target molecule.

For example, if a substituted vinyl group were installed, creating a chiral center at the allylic position, an enantioselective Wittig-type reaction could be employed. Recent research has shown that chiral phosphines can be used to generate functionalized chiral (Z)-alkenes with high enantioselectivity. nih.govresearchgate.net

Alternatively, the vinyl group of the final achiral product could be functionalized asymmetrically. Reactions such as asymmetric dihydroxylation, epoxidation, or hydroboration-oxidation could be performed on the vinyl moiety using chiral catalysts or reagents to introduce stereocenters. The field of organocatalysis has provided numerous methods for the asymmetric synthesis of fluorine-containing compounds. chimia.ch For instance, chiral secondary amines or phosphoric acids can catalyze the enantioselective fluorination of carbonyl compounds, which could be relevant for synthesizing chiral precursors. chimia.chnih.govresearchgate.net Furthermore, enzymatic approaches, using enzymes like old yellow enzyme (OYE1), have been developed for the asymmetric synthesis of fluorinated compounds, offering high enantioselectivity under mild conditions. the-innovation.org These methodologies could be adapted to produce chiral derivatives of this compound for various scientific investigations.

Advanced Spectroscopic and Structural Elucidation Studies of 1,3 Difluoro 4 Methyl 2 Vinylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 1,3-Difluoro-4-methyl-2-vinylbenzene. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for understanding the through-bond and through-space interactions.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Proton and Carbon Assignments

Multi-dimensional NMR techniques are indispensable for definitively assigning the complex proton and carbon spectra expected for this compound.

¹H NMR Predictions: The proton NMR spectrum is expected to show distinct regions for aromatic, vinyl, and methyl protons. The two aromatic protons (H5 and H6) would appear as a complex multiplet due to mutual coupling and coupling to the fluorine atoms. The vinyl group would produce a characteristic AMX spin system. The methyl group protons would appear as a singlet, potentially showing a small long-range coupling to the adjacent fluorine atom.

¹³C NMR Predictions: The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the fluorine, methyl, and vinyl substituents. libretexts.org The carbons directly bonded to fluorine (C1 and C3) would exhibit large one-bond C-F coupling constants.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. Key expected correlations would include the coupling between the vinyl protons and the coupling between the adjacent aromatic protons (H5 and H6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be crucial for assigning each proton to its corresponding carbon atom, for instance, linking the vinyl proton signals to the vinyl carbon signals and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is vital for establishing the connectivity of the substituents on the benzene (B151609) ring. For example, correlations would be expected between the methyl protons and the aromatic carbons C3, C4, and C5, and between the vinyl protons and the aromatic carbon C2.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations This data is predictive and based on analogous structures.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | 160-165 (d, ¹JCF ≈ 245 Hz) | - |

| 2 | - | 120-125 (dd) | H-vinyl, H-6 |

| 3 | - | 160-165 (d, ¹JCF ≈ 245 Hz) | H-5, CH₃ |

| 4 | - | 125-130 (d) | H-5, CH₃ |

| 5 | 6.9-7.1 (m) | 115-120 (d) | C-3, C-4, C-6 |

| 6 | 7.1-7.3 (m) | 128-132 (d) | C-1, C-2, C-5 |

| CH₃ | 2.2-2.4 (s) | 15-20 (q) | C-3, C-4, C-5 |

| Vinyl-CH= | 6.5-6.8 (dd) | 130-135 (d) | C-2, C-vinyl |

| Vinyl-=CH₂ (cis) | 5.3-5.5 (d) | 115-120 (t) | C-2, C-vinyl |

| Vinyl-=CH₂ (trans) | 5.7-5.9 (d) |

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom (F1 and F3), as they are in different chemical environments. The chemical shifts and coupling constants provide valuable structural information. The fluorine at C1 is ortho to the vinyl group, while the fluorine at C3 is ortho to the methyl group. These differing neighboring groups will induce different electronic effects, resulting in separate resonances. Furthermore, these fluorine nuclei will couple to each other (meta-coupling, typically 3-8 Hz) and to nearby protons, providing further structural confirmation.

Table 2: Predicted ¹⁹F NMR Data This data is predictive and based on analogous structures.

| Position | Predicted ¹⁹F δ (ppm, rel. to CFCl₃) | Predicted Multiplicity and Key Couplings (J in Hz) |

|---|---|---|

| F at C1 | -110 to -115 | Multiplet, coupling to F3, H6, and vinyl protons |

| F at C3 | -115 to -120 | Multiplet, coupling to F1, H5, and methyl protons |

Advanced NMR Experiments for Conformational and Dynamic Analysis

The vinyl group in this compound is not sterically locked and can rotate relative to the benzene ring. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the preferred conformation of the molecule in solution.

A NOESY experiment would show through-space correlations between protons that are close to each other. A key observation would be a NOE correlation between one of the vinyl protons and the aromatic proton at the H6 position. The strength of this correlation could help determine the predominant dihedral angle between the plane of the vinyl group and the plane of the benzene ring. Similarly, correlations between the methyl protons and the aromatic proton at H5 would confirm their proximity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show a number of characteristic absorption bands. Strong C-F stretching vibrations are anticipated in the 1100-1350 cm⁻¹ region. The vinyl group would be identified by C=C stretching around 1630 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. libretexts.org The aromatic ring would show C=C stretching bands in the 1450-1600 cm⁻¹ range and aromatic C-H stretching also just above 3000 cm⁻¹. libretexts.org The methyl group would exhibit characteristic C-H stretching just below 3000 cm⁻¹. libretexts.org

Table 3: Predicted Major IR and Raman Vibrational Frequencies This data is predictive and based on analogous structures.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic & Vinyl |

| 2850-2960 | C-H Stretch | Methyl (CH₃) |

| 1620-1640 | C=C Stretch | Vinyl |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1350 | C-F Stretch | Aryl-Fluoride |

| 910-990 | =C-H Bend (Out-of-plane) | Vinyl |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₉H₈F₂), the calculated molecular weight is approximately 154.06 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 154. The fragmentation pattern would likely involve the loss of a methyl radical ([M-15]⁺) to give a fragment at m/z 139, which would be a major peak due to the formation of a stable benzyl-type cation. Other possible fragmentations include the loss of a fluorine atom ([M-19]⁺) or cleavage of the vinyl group.

Table 4: Predicted Key Mass Spectrometry Fragments This data is predictive and based on analogous structures.

| m/z Value | Predicted Fragment Ion | Notes |

|---|---|---|

| 154 | [C₉H₈F₂]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - F]⁺ | Loss of a fluorine atom |

| 127 | [M - C₂H₃]⁺ | Loss of a vinyl radical |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions, but it requires that the compound can be grown into a suitable single crystal.

Assuming this compound is a solid at room temperature or can be crystallized at low temperatures, X-ray diffraction analysis would precisely determine the geometry of the benzene ring and the exact orientation of the substituents. This technique would confirm the planarity of the aromatic ring and provide precise measurements of C-C, C-H, C-F, and C=C bond lengths and angles. Furthermore, it would reveal how the molecules pack in the solid state, identifying any significant intermolecular interactions such as π-π stacking or C-H···F hydrogen bonds. To date, no public crystal structure data is available for this compound.

Chemical Reactivity and Transformation Studies of 1,3 Difluoro 4 Methyl 2 Vinylbenzene

Reactivity of the Vinyl Group

The vinyl substituent, being an unsaturated carbon-carbon double bond, is the primary site for addition and cycloaddition reactions. Its reactivity is electronically modulated by the attached difluoro-methyl-phenyl ring. The strong inductive electron-withdrawing effect of the two fluorine atoms renders the vinyl group somewhat electron-deficient compared to styrene (B11656).

The vinyl group of 1,3-Difluoro-4-methyl-2-vinylbenzene undergoes electrophilic addition, a characteristic reaction of alkenes. The regioselectivity of these additions is governed by the stability of the carbocation intermediate formed upon initial attack by the electrophile.

Halogenation: The reaction with halogens like Br₂ or Cl₂ is expected to proceed via a cyclic halonium ion intermediate, leading to the anti-addition product, 1,2-dihalo-1-(1,3-difluoro-4-methyl-2-phenyl)ethane.

Hydrohalogenation: The addition of hydrogen halides (H-X) follows Markovnikov's rule. The proton adds to the terminal carbon of the vinyl group, forming a more stable benzylic carbocation at the carbon adjacent to the aromatic ring. This intermediate is stabilized by resonance with the benzene (B151609) ring. The subsequent attack by the halide ion (X⁻) yields the 1-halo-1-(1,3-difluoro-4-methyl-2-phenyl)ethane. The electron-withdrawing nature of the fluorinated ring may slightly decrease the rate of this reaction compared to unsubstituted styrene.

Hydration: Acid-catalyzed hydration follows a similar Markovnikov mechanism, where the initial protonation of the double bond leads to the formation of a benzylic carbocation. The subsequent nucleophilic attack by water and deprotonation yields 1-(1,3-difluoro-4-methyl-2-phenyl)ethanol.

Recent methodologies have shown that fluorofunctionalization of styrenes can be achieved using electrophilic fluorine reagents activated by a promoter like nitromethane. chinesechemsoc.orgchinesechemsoc.org This approach could potentially be used for fluoro-azidation, fluoro-amination, or fluoro-esterification of the vinyl group in this compound. chinesechemsoc.orgresearchgate.net

| Reaction | Reagent | Predicted Major Product | Mechanism/Rule |

|---|---|---|---|

| Halogenation | Br₂ | 1,2-dibromo-1-(1,3-difluoro-4-methyl-2-phenyl)ethane | Anti-addition via bromonium ion |

| Hydrohalogenation | HBr | 1-bromo-1-(1,3-difluoro-4-methyl-2-phenyl)ethane | Markovnikov addition |

| Hydration | H₂O, H⁺ catalyst | 1-(1,3-difluoro-4-methyl-2-phenyl)ethanol | Markovnikov addition |

The electronic nature of the vinyl group in this compound makes it a viable partner in cycloaddition reactions.

Diels-Alder Reaction: In a [4+2] cycloaddition, the reactivity is enhanced when the dienophile (the alkene component) has electron-withdrawing groups. masterorganicchemistry.com The two fluorine atoms on the aromatic ring act as electron-withdrawing substituents, making the vinyl group an electron-deficient dienophile. nih.govbeilstein-journals.org Consequently, it is expected to react readily with electron-rich dienes (e.g., cyclopentadiene, 1,3-cyclohexadiene) to form a new six-membered ring. The use of fluorinated dienophiles is a powerful tool for creating complex fluorinated bicyclic compounds. beilstein-journals.orgnih.govsemanticscholar.org

[3+2] Cycloadditions: These reactions involve a 1,3-dipole reacting with a dipolarophile (the alkene). uchicago.edu Electron-deficient alkenes are often effective dipolarophiles. researchgate.net Research on the cycloaddition of trifluorodiazoethane with styrene derivatives has shown that such reactions are feasible, particularly when the alkene is electron-deficient. acs.org Therefore, this compound is a plausible substrate for [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides, azides, or nitrones to form five-membered heterocyclic rings. uchicago.edu Additionally, organophotocatalytic [2+2] cycloadditions have been successfully performed on electron-deficient styrenes to yield cyclobutane (B1203170) products. nih.govchemrxiv.org

The vinyl double bond can be readily reduced to a single bond through catalytic hydrogenation. This transformation is a common and high-yielding reaction for styrene derivatives. youtube.com

Catalytic Hydrogenation: Using molecular hydrogen (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, the vinyl group is selectively reduced to an ethyl group. researchgate.net This reaction typically occurs under mild conditions (e.g., room temperature, atmospheric pressure of H₂) and does not affect the aromatic ring. The product of this reaction is 1,3-Difluoro-2-ethyl-4-methylbenzene. This method is generally preferred for its high efficiency and the lack of waste products. youtube.com

Reactivity of the Fluorinated Aromatic Ring

The aromatic ring of this compound has two unsubstituted positions (C5 and C6) available for substitution reactions. The regiochemical outcome of these reactions is determined by the cumulative directing effects of the four existing substituents.

In Electrophilic Aromatic Substitution (EAS), the directing influence of each substituent determines the position of attack by an incoming electrophile. libretexts.org All substituents on the ring—fluoro, vinyl, and methyl—are ortho, para-directors. pressbooks.publibretexts.org However, their activating or deactivating nature also plays a crucial role.

-F (at C1 and C3): Halogens are weakly deactivating due to their strong inductive electron withdrawal, but their lone pairs allow for resonance donation, making them ortho, para-directors. pressbooks.pub

-CH=CH₂ (at C2): The vinyl group is weakly deactivating due to resonance withdrawal of electron density from the ring, but it is an ortho, para-director.

-CH₃ (at C4): The methyl group is an activating group through induction and hyperconjugation, and it is an ortho, para-director. youtube.com

The combined influence of these groups strongly points towards a single regiochemical outcome. The methyl group is the sole activating substituent, making it the most powerful director. youtube.comfiveable.me The F at C3, the vinyl at C2, and the methyl at C4 all direct an incoming electrophile to the C5 position. Only the F at C1 directs towards C6. Given the overwhelming consensus of three groups, including the strongly activating methyl group, electrophilic attack is highly predicted to occur at the C5 position. aip.orgnih.govresearchgate.net

| Substituent | Position | Effect | Directs To | Favored Position(s) |

|---|---|---|---|---|

| Fluoro | C1 | o,p-Director (Deactivating) | C2, C6, C4 | C6 |

| Vinyl | C2 | o,p-Director (Deactivating) | C1, C3, C5 | C5 |

| Fluoro | C3 | o,p-Director (Deactivating) | C2, C4, C5 | C5 |

| Methyl | C4 | o,p-Director (Activating) | C3, C5 | C5 |

| Predicted Outcome | C5 (overwhelmingly) |

Aromatic rings generally resist nucleophilic attack, but substitution can occur if the ring is sufficiently electron-poor and contains a good leaving group. wikipedia.org In Nucleophilic Aromatic Substitution (SNAr), fluorine is an excellent leaving group because its high electronegativity polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. The reaction rate is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

In this compound, both fluorine atoms are potential leaving groups. The regioselectivity of substitution will depend on which fluorine is more activated.

Activation by the Vinyl Group: The vinyl group is a π-electron withdrawing group, capable of stabilizing the negative charge of the Meisenheimer complex intermediate formed during SNAr. wikipedia.org

Fluorine at C1: This fluorine is ortho to the vinyl group and meta to the other fluorine.

Fluorine at C3: This fluorine is para to the vinyl group and meta to the other fluorine.

Stabilization of the intermediate is most effective when the electron-withdrawing group is ortho or para to the site of attack. masterorganicchemistry.com Since the vinyl group is para to the fluorine at C3, this position is significantly more activated towards nucleophilic attack than the fluorine at C1. Therefore, in the presence of a strong nucleophile (e.g., sodium methoxide, an amine), SNAr is expected to occur selectively at the C3 position, displacing the fluoride (B91410) ion. mdpi.comresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Sonogashira, and Negishi couplings are widely employed. The vinyl group of this compound could potentially serve as a key functional handle for such transformations. However, specific examples of this compound being used as a substrate in these reactions, including details on catalysts, reaction conditions, and product yields, have not been documented in the reviewed literature.

Reactivity of the Methyl Group: Functionalization and Oxidation Reactions

The methyl group on the benzene ring of this compound presents another site for potential chemical modification. Functionalization could include halogenation, or more advanced C-H activation strategies. Oxidation of the methyl group could lead to the corresponding benzyl (B1604629) alcohol, benzaldehyde (B42025), or benzoic acid derivatives, which are valuable synthetic intermediates. Research detailing such transformations for this specific molecule is not currently available.

Regioselectivity and Stereoselectivity in Reactions of this compound

Understanding the regioselectivity and stereoselectivity of reactions involving this compound is crucial for its application in targeted synthesis. For instance, in addition reactions to the vinyl group, the orientation of the incoming substituents would be of significant interest. Similarly, any reactions that could create stereocenters would require an analysis of the stereochemical outcomes. Without experimental data, a discussion on the factors governing the regioselectivity and stereoselectivity of reactions involving this compound remains speculative.

Solvent Effects and Catalysis in Directed Transformations

The choice of solvent and catalyst can profoundly influence the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. Investigations into the optimal solvent and catalyst systems for transformations of this compound would be essential for its synthetic utility. However, the absence of published studies on the reactions of this compound means that information on these effects is not available.

Mechanistic Investigations of Reactions Involving 1,3 Difluoro 4 Methyl 2 Vinylbenzene

Elucidation of Reaction Pathways and Transition States

No specific reaction pathways or transition state analyses for 1,3-Difluoro-4-methyl-2-vinylbenzene have been found in the available literature.

Role of Intermediates (e.g., Carbocations, Radicals, Organometallic Species)

There is no available information detailing the role of specific intermediates in reactions involving this compound.

Kinetic and Thermodynamic Considerations in Reaction Control

Specific kinetic and thermodynamic data for reactions of this compound are not available.

Isotope Labeling Studies for Mechanistic Validation

No isotope labeling studies for the mechanistic validation of reactions with this compound have been reported in the searched literature.

Theoretical and Computational Chemistry of 1,3 Difluoro 4 Methyl 2 Vinylbenzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for a wide range of molecular properties. researchgate.netcore.ac.uk The theory's central tenet is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density. core.ac.ukchemrxiv.org

For 1,3-Difluoro-4-methyl-2-vinylbenzene, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process involves an iterative optimization that minimizes the total energy of the molecule. The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable results. nih.gov

Once the optimized geometry is found, the electronic structure can be analyzed. This includes the distribution of electron density, which reveals the location of electron-rich and electron-poor regions within the molecule. Properties such as atomic charges and dipole moments can be calculated to quantify the molecule's polarity, which is significantly influenced by the electronegative fluorine atoms and the polarizable vinyl group.

Illustrative DFT Output for this compound

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| C=C (vinyl) Bond Length | The length of the double bond in the vinyl substituent. | 1.34 Å |

| C-F Bond Length | The average length of the carbon-fluorine bonds on the aromatic ring. | 1.35 Å |

| Dihedral Angle (Ring-Vinyl) | The twist angle between the plane of the benzene (B151609) ring and the vinyl group. | ~25° |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.8 D |

| Mulliken Charge on F | The partial charge on the fluorine atoms, indicating their electron-withdrawing nature. | -0.25 e |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not experimental data.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective for predicting spectroscopic data, which is invaluable for structure elucidation and verification. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nrel.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C chemical shifts with remarkable accuracy (often with a mean absolute error of <0.2 ppm for ¹H and <2 ppm for ¹³C). nih.govrsc.org The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These theoretical values are then compared to experimental spectra to confirm the structure of this compound or to distinguish it from its isomers. nrel.govresearchgate.net

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. This analysis helps to identify characteristic functional groups, such as the C=C stretching of the vinyl group, the C-F stretching modes, and the aromatic C-H vibrations. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. researchgate.net

Illustrative Comparison of Predicted Spectroscopic Data

| Parameter | Atom/Group | Illustrative Predicted Value | Expected Experimental Region |

|---|---|---|---|

| ¹³C Chemical Shift | C-F | 160-165 ppm | 155-170 ppm |

| ¹³C Chemical Shift | C=C (vinyl, alpha) | ~135 ppm | 130-140 ppm |

| ¹³C Chemical Shift | C=C (vinyl, beta) | ~118 ppm | 110-125 ppm |

| IR Frequency | C=C Stretch (vinyl) | 1625 cm⁻¹ | 1620-1640 cm⁻¹ |

| IR Frequency | C-F Stretch | 1250 cm⁻¹ | 1200-1300 cm⁻¹ |

Note: Predicted values are illustrative. The comparison with experimental regions demonstrates the utility of computational prediction in spectral assignment.

Computational Study of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing a molecular-level understanding of how chemical transformations occur. rsc.org For this compound, this involves studying its reactivity, for example, in cycloaddition or polymerization reactions. The process involves identifying all stationary points on the potential energy surface, including reactants, intermediates, products, and, crucially, transition states (TS). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the highest energy point on the pathway from reactants to products. escholarship.org

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. luisrdomingo.commdpi.comnih.gov MEDT studies analyze the changes in electron density along the reaction path to understand the molecular mechanism. encyclopedia.pubresearchgate.net

An MEDT study of a reaction involving this compound would begin with an analysis of the Conceptual DFT reactivity indices of the reactants. mdpi.com For instance, in a cycloaddition reaction, the electronic structure and reactivity type can be classified. A related study on the [3+2] cycloaddition of benzonitrile (B105546) oxide with 1-methyl-4-vinyl-benzene provides a strong model for how such an analysis would proceed. researchgate.net The global electron density transfer (GEDT) at the transition state is calculated to quantify the polarity of the reaction. Further analysis using the Electron Localization Function (ELF) provides a detailed picture of bond formation and breaking processes, revealing whether the mechanism is synchronous or asynchronous. mdpi.comresearchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A small gap suggests the molecule is more reactive and easily polarizable. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity indices can be calculated, providing a quantitative scale for reactivity. researchgate.net

Key Reactivity Indices Derived from FMO Energies

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the stabilization energy upon accepting electrons. |

For this compound, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO, potentially increasing its electrophilicity compared to non-fluorinated analogues.

Conformational Analysis and Intermolecular Interactions

The vinyl group in this compound is not rigidly fixed and can rotate relative to the benzene ring. This rotation gives rise to different conformers, which may have different energies and reactivities. Conformational analysis involves mapping the potential energy surface as a function of this rotation to identify the most stable conformers and the energy barriers between them.

The presence of the 1,3-difluoro motif is known to strongly influence alkane chain conformation, and similar principles can apply to the orientation of substituents on a benzene ring. nih.gov Stereoelectronic interactions, such as dipole-dipole repulsion between the C-F bonds and the π-system of the vinyl group, will play a significant role in determining the preferred conformation. Furthermore, the fluorine and hydrogen atoms of the molecule can participate in weak intermolecular interactions, such as C-H···F hydrogen bonds, which can influence its crystal packing and bulk properties. Computational studies can identify and quantify the strength of these non-covalent interactions, providing a complete picture of the molecule's structural preferences.

Table of Compounds Mentioned

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic evolution of a system, revealing information about conformational changes, molecular flexibility, and intermolecular interactions over time. For a molecule such as this compound, MD simulations can offer insights into its structural dynamics, which are crucial for understanding its physical properties and reactivity.

The foundation of a molecular dynamics simulation is the force field, a set of empirical potential energy functions and parameters that describe the interactions between atoms in the system. wikipedia.org The accuracy of an MD simulation is highly dependent on the quality of the force field used. acs.org For organic molecules like this compound, force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly employed. nih.gov These force fields are parameterized to be compatible with simulations of a wide range of organic and biomolecular systems. nih.gov The parameterization process for a force field involves fitting the potential energy functions to experimental data and high-level quantum mechanical calculations to accurately reproduce molecular geometries, vibrational frequencies, and dihedral energy profiles. nih.govdatapdf.com

In the context of this compound, a key aspect of its dynamic behavior is the conformational flexibility arising from the rotation around the single bond connecting the vinyl group to the benzene ring and the rotation of the methyl group. The orientation of the vinyl group relative to the aromatic ring can significantly influence the molecule's electronic properties and steric accessibility. Similarly, the rotational barrier of the methyl group provides information about the local steric environment.

A typical MD simulation protocol for this compound would involve placing the molecule in a simulation box, often with a solvent to mimic condensed-phase conditions, and then allowing the system to evolve over a period of nanoseconds or longer. The trajectory of the atoms over time is saved, and this information is then analyzed to extract various dynamic properties.

One of the primary analyses would be the study of the dihedral angle distribution for the C-C-C=C bond connecting the vinyl group to the benzene ring. This analysis would reveal the preferred conformations of the vinyl group and the energy barriers to rotation. For substituted benzenes, the planarity of substituents with respect to the ring is a key conformational feature. rsc.org For instance, in acetophenone (B1666503), the substituent is planar with the ring, but in 2,6-difluoroacetophenone, it is twisted. rsc.org A similar analysis could be performed for the C-C-C-H dihedral angle of the methyl group.

The following table presents hypothetical data that could be obtained from a molecular dynamics simulation of this compound to illustrate the type of information that can be extracted.

| Dihedral Angle (Degrees) | Population (%) | Potential Energy (kcal/mol) |

|---|---|---|

| 0 ± 10 (Planar with Methyl Group) | 45 | 0.0 |

| 90 ± 10 (Perpendicular) | 10 | 2.5 |

| 180 ± 10 (Planar, anti-Methyl Group) | 40 | 0.2 |

| 270 ± 10 (Perpendicular) | 5 | 2.8 |

Another important aspect that can be investigated is the vibrational motion of the molecule. The power spectrum of the atomic velocity autocorrelation function can be calculated from the MD trajectory to obtain the vibrational density of states, which can be compared with experimental infrared and Raman spectra to validate the force field.

Furthermore, MD simulations can provide information about the solvent structure around this compound and the dynamics of solvent molecules in its vicinity. This is particularly relevant for understanding its solubility and reactivity in different media. The radial distribution function between specific atoms of the solute and solvent molecules can be calculated to characterize the solvation shell.

The following table illustrates hypothetical data on the rotational correlation time of different vectors within the molecule, which is a measure of how quickly the orientation of a vector changes over time.

| Vector | Correlation Time (ps) |

|---|---|

| C=C bond of the vinyl group | 5.2 |

| C-F bond (position 1) | 4.8 |

| C-F bond (position 3) | 4.9 |

| C-C bond of the methyl group | 1.5 |

Polymerization Studies of 1,3 Difluoro 4 Methyl 2 Vinylbenzene

Radical Polymerization Studies

Radical polymerization is a common method for polymerizing vinyl monomers. The initiation, propagation, and termination steps would be influenced by the electronic and steric effects of the difluoro- and methyl-substituents on the benzene (B151609) ring.

Homopolymerization Kinetics and Thermodynamics

A hypothetical data table for such a study might look like this:

| Experiment | [Monomer] (mol/L) | [Initiator] (mol/L) | Temperature (°C) | Rate of Polymerization (mol/L·s) |

| 1 | 1.0 | 0.01 | 60 | Data not available |

| 2 | 2.0 | 0.01 | 60 | Data not available |

| 3 | 1.0 | 0.02 | 60 | Data not available |

| 4 | 1.0 | 0.01 | 70 | Data not available |

| Data is hypothetical and for illustrative purposes only. |

Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT, ATRP, NMP)

Controlled radical polymerization techniques would be employed to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions. The suitability of techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), ATRP (Atom Transfer Radical Polymerization), and NMP (Nitroxide-Mediated Polymerization) would need to be experimentally determined. The choice of control agent, catalyst, and ligand would be crucial for achieving controlled polymerization.

Copolymerization with Other Monomers: Reactivity Ratios and Sequence Distribution

Copolymerization of 1,3-Difluoro-4-methyl-2-vinylbenzene with other common monomers (e.g., styrene (B11656), methyl methacrylate) would be investigated to tailor the properties of the resulting polymer. The determination of reactivity ratios (r1 and r2) would be essential to predict the copolymer composition and sequence distribution. This data is crucial for understanding how the monomers incorporate into the polymer chain.

A hypothetical reactivity ratio data table is presented below:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| This compound | Styrene | Data not available | Data not available | Data not available | Data not available |

| This compound | Methyl Methacrylate | Data not available | Data not available | Data not available | Data not available |

| Data is hypothetical and for illustrative purposes only. |

Anionic Polymerization of this compound

Anionic polymerization could be a viable method for the polymerization of this monomer, particularly for producing polymers with highly controlled structures. The electron-withdrawing fluorine atoms might stabilize the propagating carbanion, potentially facilitating a living polymerization. The choice of initiator (e.g., organolithium compounds) and solvent would be critical to control the polymerization and prevent side reactions.

Characterization of Resulting Polymers

Molecular Weight Distribution (GPC)

Gel Permeation Chromatography (GPC) would be a primary technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers. This information is vital for understanding the effectiveness of the polymerization control.

A representative GPC data table for polymers synthesized via different methods could be structured as follows:

| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Radical Homopolymerization | Data not available | Data not available | Data not available |

| RAFT Polymerization | Data not available | Data not available | Data not available |

| Anionic Polymerization | Data not available | Data not available | Data not available |

| Data is hypothetical and for illustrative purposes only. |

Microstructure Analysis (e.g., Tacticity, Branching)

Following a comprehensive review of publicly available scientific literature, no specific research data or detailed studies were found regarding the microstructure analysis of poly(this compound). The tacticity, which describes the stereochemical arrangement of the polymer chain, and the degree of branching have not been reported for this specific polymer.

Typically, the microstructure of vinyl polymers is investigated using nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques. These methods allow researchers to determine the relative amounts of different stereochemical arrangements, such as isotactic, syndiotactic, and atactic sequences within the polymer chain. However, no such spectroscopic data or analysis for poly(this compound) is available in published literature.

Consequently, it is not possible to provide data tables or detailed research findings on the tacticity or branching of this specific compound. Further experimental research would be required to elucidate the microstructure of poly(this compound).

Derivatization and Advanced Synthetic Utility of 1,3 Difluoro 4 Methyl 2 Vinylbenzene

Synthesis of Functionalized Analogs and Building Blocks

The vinyl group of 1,3-difluoro-4-methyl-2-vinylbenzene is a key handle for the synthesis of a diverse array of functionalized analogs and building blocks. This moiety can readily participate in a range of well-established chemical transformations, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

One of the primary applications of this compound is as a monomer in polymerization reactions. The presence of the vinyl group enables it to undergo polymerization, potentially with other monomers, to produce fluorinated polymers. These polymers can exhibit unique properties conferred by the fluorine atoms, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The resulting polymeric materials can be further modified in a post-polymerization functionalization approach, allowing for the introduction of a wide range of chemical groups along the polymer backbone.

Beyond polymerization, the vinyl group is amenable to a variety of powerful cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Heck and Suzuki couplings offer reliable methods for carbon-carbon bond formation. In a Heck reaction, this compound could be coupled with aryl or vinyl halides to generate substituted stilbenes or dienes, respectively. Similarly, a Suzuki coupling could be employed to react the vinyl group (if converted to a vinyl boronate) with various organic halides, providing access to a broad scope of substituted styrenes. These reactions are known for their high efficiency and functional group tolerance.

Furthermore, the double bond of the vinyl group can undergo various cycloaddition reactions. For example, [3+2] cycloadditions with dipoles like nitrile oxides or azides would lead to the formation of five-membered heterocyclic rings, such as isoxazolines or triazolines. These heterocyclic structures are prevalent in medicinal chemistry and materials science.

The reactivity of the vinyl group allows for the creation of a multitude of derivatives, transforming this compound into a valuable and versatile building block for organic synthesis.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The structural features of this compound make it a promising candidate for incorporation into various MCRs, particularly those that utilize styrenic compounds for the construction of complex heterocyclic scaffolds.

Fluorinated compounds are of significant interest in the design of MCRs due to the unique properties they can impart to the resulting molecules, such as enhanced metabolic stability and binding affinity in biological systems. taylorfrancis.com Well-known MCRs like the Ugi and Passerini reactions often involve an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction). wikipedia.orgnih.gov While not a direct component in the classical Ugi reaction, derivatives of this compound, such as an aldehyde derived from the vinyl group, could serve as a key starting material.

The vinyl group itself can participate in MCRs that proceed via initial Michael addition or other conjugate additions. For instance, in reactions involving β-nitrostyrenes, the electron-withdrawing nitro group activates the double bond for nucleophilic attack. While this compound lacks this specific activation, its vinyl group could potentially be functionalized to an electron-deficient derivative to facilitate its participation in such MCRs for the synthesis of highly substituted pyrroles or other heterocycles. The development of novel MCRs that can directly incorporate less activated styrenes is an active area of research.

The incorporation of the 1,3-difluoro-4-methyl-2-phenyl moiety into complex molecules through MCRs would provide rapid access to libraries of novel compounds with potential applications in drug discovery and materials science. researchgate.nettaylorfrancis.combohrium.com

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. The aromatic ring and the alkyl side chain of this compound and its derivatives present several opportunities for LSF.

One of the most explored areas of LSF is the direct C-H functionalization of aromatic rings. While the fluorine atoms on the benzene (B151609) ring of this compound are deactivating towards electrophilic aromatic substitution, they can direct metallation to the adjacent C-H positions. Subsequent reaction with an electrophile would allow for the introduction of a variety of substituents. Furthermore, modern palladium-catalyzed C-H activation methodologies could potentially be employed to functionalize the aromatic C-H bonds.

Another LSF strategy involves the modification of the methyl group. Radical-based reactions could be used to introduce functionality at this benzylic position. For example, selective bromination of the methyl group followed by nucleophilic substitution would provide access to a range of derivatives.

For polymeric materials derived from this compound, LSF offers a route to modify the properties of the polymer. For instance, if the aromatic ring is incorporated into the polymer backbone, C-H functionalization could be used to attach various functional groups, thereby altering the polymer's solubility, thermal properties, or binding capabilities.

The ability to perform LSF on derivatives of this compound significantly enhances its utility as a building block, enabling the efficient exploration of chemical space around a core scaffold. scispace.com

Role as a Chiral Auxiliary or Ligand Precursor

The development of new chiral auxiliaries and ligands is crucial for advancing the field of asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction.

While this compound is not itself chiral, it can serve as a precursor for the synthesis of novel chiral auxiliaries and ligands. The fluorine atoms can play a significant role in this context. It has been shown that fluorinated chiral auxiliaries can lead to high levels of diastereoselectivity in asymmetric reactions, in some cases due to specific interactions between the fluorine atoms and the reaction intermediates. cyu.fr

For example, the vinyl group of this compound could be transformed into a functional group that allows for the attachment of a chiral moiety, such as an amino alcohol. The resulting molecule could then be evaluated as a chiral auxiliary in reactions like asymmetric alkylations or aldol (B89426) reactions. The difluorinated phenyl ring would provide a rigid and sterically defined environment that could influence the stereochemical course of the reaction.

Similarly, the compound could be elaborated into a chiral ligand for asymmetric catalysis. For instance, functionalization of the vinyl group and/or the methyl group could lead to the introduction of phosphine (B1218219) or amine moieties, which are common coordinating groups in metal catalysts. The resulting bidentate or monodentate ligands could then be tested in a variety of asymmetric transformations, such as hydrogenations, cross-couplings, or cycloadditions. The electronic properties of the difluorinated aromatic ring could also influence the catalytic activity and selectivity of the metal complex.

The synthesis of new chiral auxiliaries and ligands from readily available starting materials like this compound is a promising avenue for the discovery of new tools for asymmetric synthesis. collectionscanada.gc.ca

Potential Applications in Advanced Materials Science Non Biological Focus

Development of Novel Fluorinated Polymers with Tailored Properties

The presence of fluorine atoms in a polymer backbone or as substituents can significantly alter the material's properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced thermal and chemical stability. scripps.edu In the context of polymers derived from 1,3-Difluoro-4-methyl-2-vinylbenzene, the difluoro substitution is anticipated to lead to polymers with a low surface energy, reduced flammability, and a low dielectric constant. The methyl group can further influence the polymer's solubility and mechanical properties.

The polymerization of vinylbenzene (styrene) derivatives can be achieved through various methods, including controlled/"living" radical polymerization techniques like atom transfer radical polymerization (ATRP). cmu.edu These methods allow for the synthesis of polymers with well-defined molecular weights and low polydispersity, enabling the precise tailoring of material properties. The electronic nature of the substituents on the styrene (B11656) ring can influence the polymerization rate, with electron-withdrawing groups generally leading to faster and more controlled polymerizations. cmu.edu

Polymers derived from substituted styrenes have been investigated for their potential in optical and electronic applications. The introduction of specific functional groups can tune the refractive index, optical transparency, and electronic properties of the resulting materials. nih.gov For polymers of this compound, the fluorine atoms are expected to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and enhance resistance to oxidative degradation, which are crucial for organic electronic devices. rsc.org

The study of styrene monomers through density functional theory (DFT) has shown their suitability for designing new polymer materials for optoelectronic and nonlinear optical (NLO) applications through functionalization. nih.gov The intrinsic properties of the monomer, such as its bandgap energy and dielectric constant, are indicative of the potential performance of the derived polymer in these applications. nih.gov

Table 1: Potential Optical and Electronic Properties of Poly(this compound)

| Property | Anticipated Characteristic | Rationale |

| Refractive Index | Potentially low | Presence of fluorine atoms |

| Optical Transparency | High in the visible region | Styrenic polymer backbone |

| Bandgap | Tunable based on conjugation | Aromatic and vinyl groups |

| Electron Injection | Potentially enhanced | Lowered LUMO from fluorine |

| Oxidative Stability | Increased | Strong C-F bonds |

Fluorinated polymers are well-known for their application in creating surfaces with low energy, leading to hydrophobic and oleophobic properties. researchgate.net The incorporation of this compound into copolymers can be a strategy to impart these characteristics to other materials. For instance, fluorinated styrene copolymers have been synthesized for use as antibiofouling coatings, where the low surface energy minimizes the adhesion of proteins and other biological matter. nih.gov

The surface properties of polymer films can be engineered by creating block copolymers where one block is fluorinated. nist.gov These fluorinated blocks tend to migrate to the surface, effectively creating a low-energy interface. nist.gov This approach can be used to modify the surfaces of various substrates, providing properties such as water and oil repellency. The synthesis of fluorinated monomers and their subsequent polymerization to form hydrophobic surfaces has been a subject of significant research. rsc.org

Polymers with low dielectric constants are essential for applications in high-frequency electronics, such as in 5G and 6G communication technologies, to minimize signal delay and cross-talk. specialchem.com Fluorinated polymers are prime candidates for these applications due to the low polarizability of the carbon-fluorine bond. The dielectric constant of fluoropolymers is typically in the range of 2.0. specialchem.com

The introduction of fluorine into a polymer matrix is a common strategy to reduce its dielectric constant. The specific structure of this compound suggests that its corresponding polymer would exhibit a low dielectric constant and low dielectric loss, making it a potential precursor for high-performance insulating materials. Research on other fluorinated polymers has demonstrated their excellent low-dielectric and thermal stability properties.

Table 2: Comparison of Dielectric Constants for Various Materials

| Material | Dielectric Constant (εr or Κ) |

| Vacuum | 1.0 |

| Fluoropolymers | ~2.0 |

| Polypropylene | 2.1 |

| PVC | 4.0 |

| Glass | 3.8-14.5 |

| Distilled water | ~80 |

This table provides typical values for comparison. specialchem.com

Precursor for Advanced Organic Electronic Materials

The field of organic electronics relies on semiconducting and insulating materials for devices such as organic field-effect transistors (OFETs). Fluorinated polymers are excellent dielectric materials for OFETs. rsc.org However, their inherent hydrophobicity can sometimes hinder the deposition of crystalline organic semiconductors. rsc.org The molecular structure of this compound, with its combination of fluorine and a methyl group, may offer a balance of properties that could be beneficial in this context.

The electronic properties of fluoroalkyl groups and the potential for fluorine p-π interactions can play a significant role in the performance of organic electronic materials. acs.org The strategic fluorination of conjugated polymers can lead to n-type or ambipolar semiconducting materials and can influence the solid-state packing, which in turn affects charge carrier mobility. rsc.org

Components in Specialized Chemical Synthesis

Beyond polymerization, vinylbenzene derivatives serve as versatile building blocks in organic synthesis. The vinyl group can participate in a variety of chemical reactions, including cycloadditions, hydrogenations, and Michael additions. cmu.edu The presence of the difluoro and methyl substituents on the aromatic ring of this compound provides a unique platform for the synthesis of more complex fluorinated organic molecules.

Fluorovinyl sulfones and related compounds, for example, are valuable intermediates in the synthesis of complex fluorinated molecules due to the reactivity of the vinyl group. cmu.edu The specific substitution pattern of this compound could be exploited to direct the regioselectivity of such reactions, leading to novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.

Future Research Directions and Outlook

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The efficient synthesis and subsequent functionalization of 1,3-Difluoro-4-methyl-2-vinylbenzene are paramount. Future research will likely focus on discovering and optimizing novel catalytic systems to control these processes with high precision and efficiency. While methods for the synthesis of substituted styrenes are known, developing catalysts specifically tailored for this compound's unique substitution pattern is a crucial next step.

Research in this area could explore:

Transition Metal Catalysis: Systems based on palladium, nickel, copper, and rhodium have proven effective for cross-coupling and vinylation reactions. Investigating ligands that can fine-tune the catalytic activity to accommodate the specific electronic environment created by the fluorine and methyl groups is a promising avenue. For instance, copper-catalyzed hydrofluorination of alkynyl sulfones has been demonstrated for the synthesis of fluorovinyl systems, suggesting that similar copper-based catalysts could be explored for transformations of the vinyl group in the target molecule. nih.gov

Ruthenium and Gold Catalysts: Mild and regioselective fluorination of styrenes has been achieved using ruthenium trichloride (B1173362) (RuCl₃) with N-fluorobenzenesulfonimide (NFSI). rsc.org Tandem reactions involving alkyne hydroarylation followed by olefin fluorination have also been developed using gold catalysts. rsc.org Adapting these methodologies could provide efficient pathways for either the synthesis or the post-synthesis modification of this compound.

Photocatalysis: Redox-neutral photocatalytic approaches are emerging as powerful tools in organic synthesis. Investigating light-mediated reactions could offer new, energy-efficient pathways for C-H functionalization or carboxylation of the aromatic ring or vinyl group, potentially using CO₂ as a sustainable C1 building block. researchgate.net

| Catalyst Class | Potential Application | Key Research Focus |

|---|---|---|

| Palladium/Nickel Complexes | Cross-coupling for synthesis | Ligand design for steric/electronic control |

| Copper Complexes | Transformations of the vinyl group | Regioselective addition reactions |

| Ruthenium/Gold Catalysts | Direct fluorination/vinylation | Mild reaction conditions and selectivity |

| Photocatalysts (e.g., Anthrolates) | C-H Functionalization, Polymerization | Redox-neutral and sustainable transformations |

Deeper Computational Insight into Complex Reaction Pathways

To guide experimental work, a deeper theoretical understanding of the reaction mechanisms involving this compound is essential. Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into transition states, reaction energetics, and selectivity.

Future computational studies should focus on:

Polymerization Mechanisms: Modeling the free-radical or controlled polymerization of this compound can predict its reactivity ratios in copolymerizations and the resulting polymer microstructure. ufv.br Stochastic simulations, such as the Gillespie Algorithm, could be employed to model polymerization kinetics in various reactor types, including microchannels. ufv.br

Cycloaddition Reactions: The electron-deficient nature of the fluorinated aromatic ring and the reactivity of the vinyl group make this compound a candidate for cycloaddition reactions. DFT studies can elucidate the mechanism, regioselectivity, and stereoselectivity of reactions like the [3+2] cycloaddition with various dipoles. researchgate.net Such studies can predict the feasibility and outcomes of forming complex heterocyclic structures.

Reaction Energetics: Computational analysis can predict the most favorable reaction pathways for various transformations. For example, DFT calculations have been used to compare the energetics of reactions occurring at different sites in molecules with multiple reactive groups, such as an alkyne versus an alkene, successfully explaining observed product distributions. researchgate.net Similar analyses for this compound would be critical in designing selective transformations.

Development of Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on "green chemistry" principles to minimize environmental impact. researchgate.net Future research into the synthesis of this compound and its derivatives should prioritize sustainability.

Key areas for development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product. This includes exploring direct C-H vinylation or fluorination techniques that avoid the use of pre-functionalized starting materials and the generation of stoichiometric byproducts. researchgate.net

Solvent Minimization: The use of solvents contributes significantly to chemical waste. researchgate.net Research into solvent-free reaction conditions or the use of environmentally benign solvents like water or fluorous solvents in biphasic systems could drastically reduce the environmental footprint of the synthesis. researchgate.net